An In-depth Technical Guide to the Chemical Properties of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. This document delves into the molecule's structural features, physicochemical parameters, potential synthetic pathways, reactivity, and spectroscopic profile. The information presented herein is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique arrangement of nitrogen atoms in the triazole ring allows for diverse substitution patterns, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid combines the structural features of a benzyl group, known to interact with various biological targets, and an acetic acid moiety, which can enhance solubility and provide a handle for further chemical modification. This guide aims to provide a detailed understanding of the chemical characteristics of this promising molecule.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid is characterized by a central 1,2,4-triazole ring substituted with a benzyl group at position 5 and an acetic acid group at position 3. The presence of both acidic (carboxylic acid) and basic (triazole nitrogens) functional groups suggests amphoteric behavior.
Diagram 1: Chemical Structure of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
Caption: 2D structure of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid.
Table 1: Physicochemical Properties of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid (Predicted and Experimental Analogs)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Molecular Weight | 217.23 g/mol | - |
| CAS Number (HCl Salt) | 1187927-29-2 | [1] |
| Topological Polar Surface Area (TPSA) | 78.87 Ų | [1] |
| logP (Predicted) | 1.44 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
| pKa (Predicted, Acidic) | ~4-5 | General knowledge of carboxylic acids |
| pKa (Predicted, Basic) | ~2-3 | General knowledge of 1,2,4-triazoles[2] |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | [3] |
| Melting Point | Not available. Expected to be a solid at room temperature. | - |
Synthesis
A plausible synthetic route to 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid can be envisioned based on established methods for the synthesis of 3,5-disubstituted 1,2,4-triazoles. One common and effective method involves the cyclization of an acylthiosemicarbazide.
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(2-(phenylacetyl)hydrazine-1-carbothioamido)acetate
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To a solution of phenylacetic acid hydrazide (1 equivalent) in ethanol, add ethyl isothiocyanatoacetate (1 equivalent).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
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Wash the solid with cold ethanol and dry under vacuum to yield the acylthiosemicarbazide intermediate.
Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide linkage. Ethanol is a suitable solvent for this reaction, and heating accelerates the reaction rate.
Step 2: Synthesis of Ethyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate
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Suspend the acylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
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Reflux the mixture for 8-12 hours. The progress of the intramolecular cyclization can be monitored by TLC.
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After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~7.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazole ester.
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Purify the crude product by column chromatography on silica gel.
Causality: The basic conditions facilitate the deprotonation of the amide and thioamide nitrogens, promoting the intramolecular nucleophilic attack of one of the nitrogens onto the carbonyl carbon of the ester group, followed by dehydration to form the stable 1,2,4-triazole ring.
Step 3: Synthesis of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
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Dissolve the purified ethyl 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetate (1 equivalent) in a mixture of ethanol and water.
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Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).
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Remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution with a dilute acid (e.g., HCl) to a pH of ~3-4 to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality: The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions via a saponification reaction. Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the final product.
Chemical Reactivity
The reactivity of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid is governed by its three main structural components: the 1,2,4-triazole ring, the carboxylic acid group, and the benzyl group.
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1,2,4-Triazole Ring: The triazole ring is aromatic and generally stable. The nitrogen atoms can act as nucleophiles or be protonated. The ring can undergo electrophilic substitution, although this is generally less facile than in more electron-rich aromatic systems.
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Carboxylic Acid Group: The carboxylic acid moiety is the most reactive functional group. It can undergo typical reactions of carboxylic acids, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst.
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Amide Formation: Reaction with amines, often activated by coupling reagents (e.g., DCC, EDC).
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Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
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Salt Formation: Reaction with bases to form carboxylate salts.
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Benzyl Group: The methylene bridge of the benzyl group can be a site for radical halogenation under appropriate conditions. The phenyl ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the triazole ring.
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the structure of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid and typical values for similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton, -COOH) - ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group) - ~4.0 ppm: Singlet, 2H (methylene protons of the benzyl group, -CH₂-Ph) - ~3.8 ppm: Singlet, 2H (methylene protons of the acetic acid group, -CH₂-COOH) - A broad signal for the N-H proton of the triazole ring may also be observed, its position being highly dependent on the solvent and concentration.[4] |
| ¹³C NMR | - ~170-175 ppm: Carbonyl carbon of the carboxylic acid (-COOH) - ~150-160 ppm: Carbons of the 1,2,4-triazole ring (C3 and C5)[4] - ~135-140 ppm: Quaternary carbon of the phenyl ring attached to the methylene group - ~127-129 ppm: Carbons of the phenyl ring - ~30-35 ppm: Methylene carbon of the benzyl group (-CH₂-Ph) - ~30-35 ppm: Methylene carbon of the acetic acid group (-CH₂-COOH) |
| IR (Infrared) Spectroscopy | - ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid[5] - ~1700-1725 cm⁻¹: Strong C=O stretch of the carboxylic acid[5] - ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and triazole rings - ~3000-3100 cm⁻¹: Aromatic and vinyl C-H stretching |
| Mass Spectrometry (MS) | - [M+H]⁺: Expected at m/z 218.0873 (for C₁₁H₁₂N₃O₂⁺) - Fragmentation: Likely fragmentation patterns would involve the loss of H₂O, CO₂, and cleavage of the benzyl group. |
Applications in Drug Development
Derivatives of 1,2,4-triazole are known to possess a wide range of pharmacological activities. The structural features of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid make it an attractive starting point for the development of new therapeutic agents. The carboxylic acid group provides a convenient point for the synthesis of libraries of amides and esters, allowing for the exploration of structure-activity relationships. The benzyl group can be modified to enhance binding to specific biological targets. Potential therapeutic areas for derivatives of this compound could include oncology, infectious diseases, and inflammatory disorders.
Conclusion
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, a plausible synthetic route, reactivity, and predicted spectroscopic profile. The information presented here is intended to empower researchers and drug development professionals in their efforts to design and synthesize novel and effective therapeutic agents based on the versatile 1,2,4-triazole scaffold.
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